Cas no 2034201-41-5 (N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034201-41-5x500.png)
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)indolizine-2-carboxamide
- N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
- Z1787840518
-
- インチ: 1S/C18H21N5O/c1-13-10-17(21-20-13)22-8-5-15(6-9-22)19-18(24)14-11-16-4-2-3-7-23(16)12-14/h2-4,7,10-12,15H,5-6,8-9H2,1H3,(H,19,24)(H,20,21)
- InChIKey: AFQQCTBAGGDJMD-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C2C=CC=CN2C=1)NC1CCN(C2C=C(C)NN=2)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 451
- トポロジー分子極性表面積: 65.4
- 疎水性パラメータ計算基準値(XlogP): 3.2
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-1555-2μmol |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
2034201-41-5 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6523-1555-25mg |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
2034201-41-5 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6523-1555-50mg |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
2034201-41-5 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6523-1555-100mg |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
2034201-41-5 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6523-1555-10μmol |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
2034201-41-5 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6523-1555-20μmol |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
2034201-41-5 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-1555-1mg |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
2034201-41-5 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6523-1555-10mg |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
2034201-41-5 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-1555-15mg |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
2034201-41-5 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6523-1555-30mg |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
2034201-41-5 | 30mg |
$178.5 | 2023-09-08 |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide 関連文献
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamideに関する追加情報
Introduction to N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide (CAS No. 2034201-41-5)
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 2034201-41-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.
The molecular structure of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide is characterized by the presence of multiple heterocyclic rings, including a 5-methyl-1H-pyrazole moiety and a piperidine ring. These structural features contribute to its ability to interact with various biological targets, thereby influencing cellular processes and potentially offering therapeutic benefits.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The pyrazole and indolizine scaffolds present in N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide are known to be privileged structures in medicinal chemistry, often serving as key components in bioactive molecules.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways. Kinase inhibitors have been successfully developed into therapeutic agents for various diseases, including cancer. The pyrazole moiety in particular is known to exhibit kinase inhibitory activity, making N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide a promising candidate for further investigation.
Recent studies have demonstrated that compounds with similar structural motifs can interfere with the activity of specific kinases by binding to their active sites. This binding can lead to the disruption of downstream signaling cascades, ultimately resulting in the inhibition of cell proliferation and survival. The N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine core structure is well-positioned to interact with these targets, suggesting its potential as a lead compound for drug development.
Furthermore, the 5-methyl group on the pyrazole ring may play a critical role in modulating the pharmacokinetic properties of the compound. This substitution can influence solubility, metabolic stability, and overall bioavailability, all of which are important factors in determining the efficacy and safety of a potential drug candidate.
The synthesis of N-[1-(5-methyl-1H-pyrazol)-3yl]-4-piperidinecarbonyl-indolizine has been reported in several scientific publications. These synthetic routes often involve multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. The successful synthesis of this compound highlights its feasibility as a research tool and a potential drug candidate.
In terms of biological activity, preliminary studies have shown that N-[1-(5-methyl)-3H-pyrazol]-4-piperidinecarbonyl-indolizine exhibits inhibitory effects on certain kinases. These findings are particularly intriguing given the well-documented role of kinases in various disease states. The ability to selectively inhibit specific kinases without affecting others is a key goal in drug development, as it can minimize side effects and improve therapeutic outcomes.
The indolizine ring is another important structural feature that contributes to the biological activity of this compound. Indolizines are heterocyclic compounds that have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of this motif in N-[1-(5-methyl)-3H-pyrazol]-4-piperidinecarbonyl-indolizine suggests that it may have multiple mechanisms of action beyond kinase inhibition.
One area where this compound shows particular promise is in the treatment of cancer. Cancer cells often exhibit dysregulated kinase activity, which contributes to their uncontrolled growth and survival. By inhibiting these kinases, N-[1-(5-methyl)-3H-pyrazol]-4-piperidinecarbonyl-indolizine could potentially slow down tumor progression and induce apoptosis. This makes it an attractive candidate for further preclinical and clinical investigation.
Another potential application is in the management of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In these conditions, excessive kinase activity leads to chronic inflammation and tissue damage. The inhibitory effects of this compound on kinases could help reduce inflammation and alleviate symptoms associated with these diseases.
The development of new therapeutic agents requires rigorous testing to ensure their safety and efficacy. Preclinical studies involving cell culture assays and animal models are typically conducted before moving into human clinical trials. These studies aim to evaluate the pharmacological properties of the compound, including its potency, selectivity, toxicity profile, and pharmacokinetics.
Preliminary data from preclinical studies suggest that N-[1-(5-methyl)-3H-pyrazol]-4-piperidinecarbonyl-indolizine has favorable pharmacokinetic properties when administered orally or intravenously. It exhibits reasonable bioavailability and distributes widely throughout various tissues in vivo. Additionally, preliminary toxicity studies indicate that the compound is well-tolerated at doses expected to produce therapeutic effects.
Given these encouraging findings from preclinical research, N-[1-(5-methyl)-3H-pyrazol]-4-piperidinecarbonyl-indolizine has been selected for further development as a potential therapeutic agent. The next step involves conducting clinical trials to evaluate its safety and efficacy in humans. These trials will be designed to assess both short-term and long-term effects on patients with specific diseases.
The design of clinical trials requires careful consideration of various factors such as patient populations, dosing regimens, endpoints for evaluation success or failure (e.g., disease progression or symptom reduction), statistical methods for analyzing data collected during trials), etc.). Once these parameters are established based on available scientific evidence about target disease(s) being treated along with pharmacological properties observed so far through preclinical testing), researchers can proceed enrolling eligible participants who meet predetermined inclusion/exclusion criteria into study protocols.
2034201-41-5 (N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide) 関連製品
- 1267161-73-8(2-2-(2-methylpropanesulfonyl)ethylpiperidine)
- 896304-09-9(ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate)
- 1361544-42-4(3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid)
- 2228935-92-8(1,1-difluoro-3-(3-nitrophenyl)propan-2-amine)
- 1359509-93-5(methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate)
- 1490737-84-2(2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol)
- 853754-13-9(6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline)
- 1379877-23-2(3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 271241-25-9(7-Fluoro-2-chloro-4-methylquinoline)
- 1353945-51-3(4-(2-Chloro-acetyl)-piperazine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester)




